MAGL Inhibitory Potency of the 4‑Methoxy (Para) Analog vs. Unreported Activity of the 2‑Methoxy (Ortho) Target Compound
In the only published structure–activity study of this chemotype, the 4‑methoxyphenyl positional isomer (CAS 491874‑25‑0, compound 25) demonstrated potent, selective inhibition of human monoacylglycerol lipase (hMAGL) with an IC₅₀ of 9.4 nM and >5,300‑fold selectivity over fatty acid amide hydrolase (FAAH; IC₅₀ > 50 µM) [1]. No published hMAGL or FAAH inhibition data exist for the 2‑methoxyphenyl isomer (CAS 877284‑21‑4). This data gap means any assumption of equivalent MAGL potency for the ortho‑methoxy analog is unsupported; procurement decisions for MAGL‑targeted programs must treat these isomers as functionally distinct [1].
| Evidence Dimension | hMAGL inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | CAS 491874-25-0 (4‑OCH₃ isomer, compound 25): IC₅₀ = 9.4 nM |
| Quantified Difference | Not quantifiable; data absent for target compound |
| Conditions | Recombinant human MAGL inhibition assay (Altamimi et al., 2020) |
Why This Matters
Researchers requiring validated MAGL inhibitory activity should select the 4‑methoxy analog, while the 2‑methoxy analog may serve as a negative control or be explored for distinct target engagement profiles.
- [1] Altamimi ASA, et al. Pyrrolidin-2-one linked benzofused heterocycles as novel small molecule monoacylglycerol lipase inhibitors and antinociceptive agents. Chem Biol Drug Des. 2020;96(6):1418–1432. doi:10.1111/cbdd.13751. View Source
